molecular formula C22H23F3O2 B14197723 Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate CAS No. 848693-55-0

Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14197723
CAS No.: 848693-55-0
M. Wt: 376.4 g/mol
InChI Key: OGNSEPIBHDBEJJ-UHFFFAOYSA-N
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Description

Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes ethyl groups, phenyl rings, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of trifluoromethyl iodide to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The phenyl rings may facilitate interactions with hydrophobic regions of target molecules, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3-bis(4-methylphenyl)-2-(trifluoromethyl)prop-2-enoate
  • Ethyl 3,3-bis(4-chlorophenyl)-2-(trifluoromethyl)prop-2-enoate
  • Ethyl 3,3-bis(4-bromophenyl)-2-(trifluoromethyl)prop-2-enoate

Uniqueness

Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various applications.

Properties

CAS No.

848693-55-0

Molecular Formula

C22H23F3O2

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C22H23F3O2/c1-4-15-7-11-17(12-8-15)19(18-13-9-16(5-2)10-14-18)20(22(23,24)25)21(26)27-6-3/h7-14H,4-6H2,1-3H3

InChI Key

OGNSEPIBHDBEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=C(C(=O)OCC)C(F)(F)F)C2=CC=C(C=C2)CC

Origin of Product

United States

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